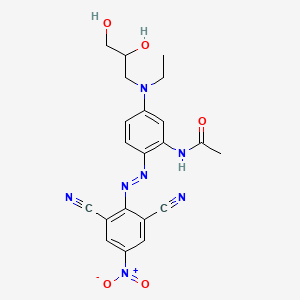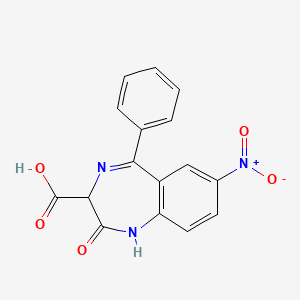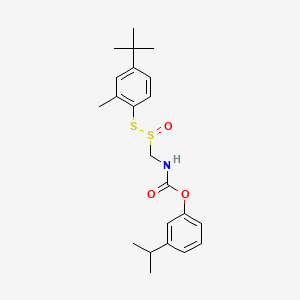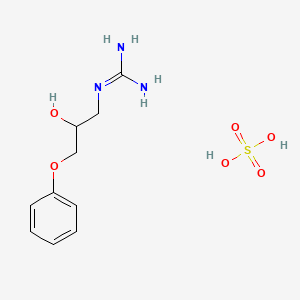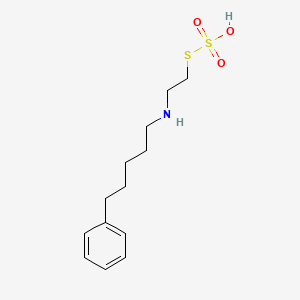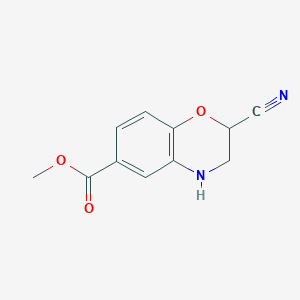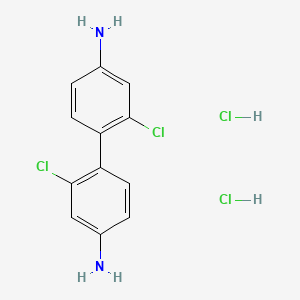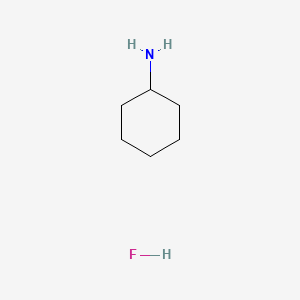
Cyclohexylammonium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylammonium fluoride is an organic compound with the molecular formula C₆H₁₄FN. It is a derivative of cyclohexylamine, where the amine group is protonated to form an ammonium ion, paired with a fluoride anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylammonium fluoride can be synthesized through the reaction of cyclohexylamine with hydrofluoric acid. The reaction typically involves the following steps:
Reaction: Cyclohexylamine is reacted with hydrofluoric acid in a controlled environment.
Conditions: The reaction is carried out at low temperatures to prevent the decomposition of the product.
Purification: The resulting product is purified through crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylammonium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can act as a nucleophile, participating in nucleophilic substitution reactions.
Acid-Base Reactions: As an ammonium salt, it can participate in acid-base reactions, where the ammonium ion can donate a proton.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, where the fluoride ion replaces the halide ion under mild conditions.
Acid-Base Reactions: These reactions typically occur in aqueous solutions, where the pH is adjusted to facilitate proton transfer.
Major Products Formed:
Substitution Reactions: The major products are often fluorinated organic compounds.
Acid-Base Reactions: The products include cyclohexylamine and the corresponding acid.
Aplicaciones Científicas De Investigación
Cyclohexylammonium fluoride has several applications in scientific research:
Materials Science: It serves as a structure-directing agent in the synthesis of zeolites and other porous materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active fluorinated compounds
Mecanismo De Acción
The mechanism of action of cyclohexylammonium fluoride involves its ability to donate fluoride ions in chemical reactions. The fluoride ion can act as a nucleophile, attacking electrophilic centers in organic molecules. Additionally, the ammonium ion can participate in proton transfer reactions, influencing the pH and reactivity of the medium .
Comparación Con Compuestos Similares
Cyclohexylamine: The parent compound, differing by the absence of the fluoride ion.
Tetrabutylammonium Fluoride: Another ammonium fluoride salt, commonly used in organic synthesis.
Uniqueness: Cyclohexylammonium fluoride is unique due to its specific structure, which combines the properties of cyclohexylamine and fluoride. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in both academic and industrial research .
Propiedades
Número CAS |
26593-77-1 |
|---|---|
Fórmula molecular |
C6H14FN |
Peso molecular |
119.18 g/mol |
Nombre IUPAC |
cyclohexanamine;hydrofluoride |
InChI |
InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |
Clave InChI |
FVPCNTIZTYPTAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


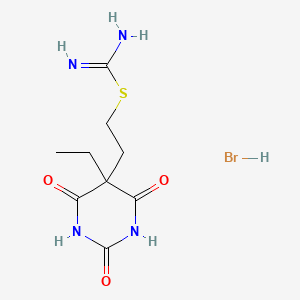

![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
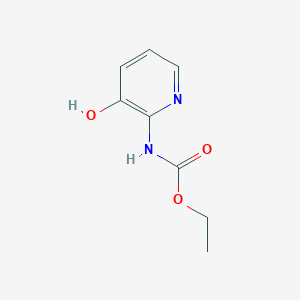
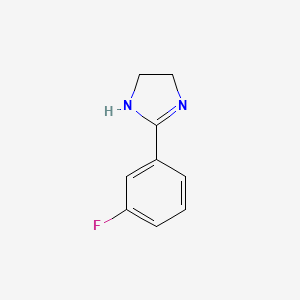
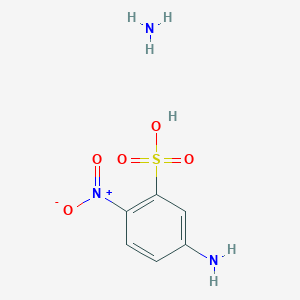
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
